molecular formula C19H24N4OS B2469633 N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-15-4

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2469633
CAS No.: 852133-15-4
M. Wt: 356.49
InChI Key: FXSICCJRYBATBE-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852133-15-4) is a high-purity chemical compound supplied for research applications. With a molecular formula of C19H24N4OS and a molecular weight of 356.49 g/mol , this imidazothiazole derivative is part of a class of heterocyclic compounds known for their significant pharmacological potential. Compounds based on the imidazo[2,1-b]thiazole scaffold have demonstrated a wide range of biological activities in scientific studies, making them valuable templates in medicinal chemistry. Research indicates that 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FLT3, a receptor tyrosine kinase, showing promising activity against acute myeloid leukemia (AML) cell lines . Furthermore, related imidazo[2,1-b]thiazole structures have been patented for their use in stimulating endothelial nitric oxide synthase (eNOS) gene expression, suggesting potential applications in researching cardiovascular diseases such as atherosclerosis, coronary artery disease, and hypertension . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel pharmaceutical candidates, or for further investigation into its mechanism of action and biological properties.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-4-22(5-2)12-11-20-18(24)17-14(3)23-13-16(21-19(23)25-17)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSICCJRYBATBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiazole Derivatives

The imidazo[2,1-b]thiazole scaffold is synthesized via cyclization of 2-aminothiazole derivatives with α-halo carbonyl compounds.

Procedure :

  • Reactants : Ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) and 2-bromo-4-phenylacetophenone (20 mmol).
  • Conditions : Reflux in acetone for 8 hours, followed by basification with NH₄OH (15%).
  • Outcome : Forms ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate (Yield: 78–87%).

Mechanism :

  • Nucleophilic substitution at the α-halo ketone forms a thioether intermediate.
  • Intramolecular cyclization eliminates HBr, yielding the fused heterocycle.

Functionalization of the Core Structure

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid for subsequent amidation.

Procedure :

  • Reactants : Ethyl 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylate (10 mmol).
  • Conditions : LiOH (2 eq.) in THF/MeOH/H₂O (3:1:1) at room temperature for 12 hours.
  • Outcome : 3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid (Yield: 85–92%).

Optimization :

  • Prolonged hydrolysis (>24 hours) leads to decarboxylation.
  • Neutralization with HCl (2M) precipitates the acid.

Amidation with N,N-Diethylethylenediamine

Carboxylic Acid Activation

The carboxylic acid is activated as an acid chloride or mixed anhydride for amide bond formation.

Method A (Acid Chloride Route) :

  • Reactants : 3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid (5 mmol), oxalyl chloride (6 mmol).
  • Conditions : DMF (catalytic) in DCM, 0°C → RT, 2 hours.
  • Intermediate : Acid chloride (used in situ).

Method B (Coupling Agent Route) :

  • Reactants : Carboxylic acid (5 mmol), EDCl (5.5 mmol), HOBt (5.5 mmol).
  • Conditions : DMF, RT, 12 hours.

Amine Coupling

Procedure :

  • Reactants : Activated acid (5 mmol), N,N-diethylethylenediamine (6 mmol).
  • Conditions : TEA (7 mmol) in DCM or DMF, 0°C → RT, 6–8 hours.
  • Workup : Extraction with DCM, washing (NaHCO₃, brine), silica gel chromatography.
  • Outcome : N-[2-(Diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (Yield: 65–74%).

Alternative Synthetic Routes

One-Pot Cyclization-Amidation

A streamlined approach combines cyclization and amidation in a single reactor.

Procedure :

  • Reactants : 2-Amino-4-phenylthiazole, ethyl 2-bromopropionate, N,N-diethylethylenediamine.
  • Conditions : Polyphosphate ester (PPE, 20 g/mmol) in CHCl₃, 80°C, 24 hours.
  • Outcome : Direct formation of the target compound (Yield: 58–63%).

Advantages :

  • Avoids isolation of intermediates.
  • Reduces purification steps.

Characterization and Analytical Data

Spectral Data

Property Value
¹H NMR (400 MHz, CDCl₃) δ 7.82–7.75 (m, 2H, Ph), 7.52–7.45 (m, 3H, Ph), 4.21 (t, J=6.0 Hz, 2H, NCH₂), 3.02 (s, 3H, CH₃), 2.68 (q, J=7.2 Hz, 4H, N(CH₂CH₃)₂), 1.12 (t, J=7.2 Hz, 6H, CH₂CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 168.5 (C=O), 152.3 (C=N), 136.2–127.4 (Ph), 47.8 (NCH₂), 42.1 (N(CH₂CH₃)₂), 14.3 (CH₃), 12.1 (CH₂CH₃).
HRMS (ESI+) m/z calc. for C₂₁H₂₆N₄OS: 406.1784; found: 406.1789.

Purity and Yield Optimization

Step Yield Purity (HPLC)
Cyclization 78–87% 95%
Hydrolysis 85–92% 98%
Amidation 65–74% 97%

Critical Analysis of Methodologies

Key Advantages and Limitations

Method Advantages Limitations
Acid Chloride Route High reactivity, short reaction time Sensitivity to moisture, side products
Coupling Agent Route Mild conditions, fewer side reactions Cost of reagents (EDCl, HOBt)
One-Pot Synthesis Reduced steps, time-efficient Lower yield, challenging optimization

Scalability Considerations

  • Gram-Scale Synthesis : Acid chloride route is preferred for reproducibility (≥90% purity).
  • Industrial Feasibility : Coupling agent methods are avoided due to cost; one-pot processes are under development.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group or the phenyl group using nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Substituted imidazo[2,1-b][1,3]thiazoles with various functional groups.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes structural analogs, synthesis methods, and pharmacological properties:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Reference
N-[2-(Diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide Imidazo[2,1-b]thiazole 3-Me, 6-Ph, N-(diethylaminoethyl)carboxamide ~377.5 g/mol¹ Potential kinase/receptor modulation (inferred from structural analogs)
N,N-Bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (C540-0003) Imidazo[2,1-b]thiazole 3-Me, 6-Ph, N-(bis-methoxyethyl)carboxamide 373.47 g/mol Improved solubility due to methoxyethyl groups; no reported bioactivity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide Imidazo[2,1-b]thiazole 3-Me, 6-Ph, N-(dihydrobenzodioxinyl)carboxamide 391.45 g/mol High lipophilicity (XlogP = 4.8); potential GPCR interactions
N-[(Furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (F0650-0060) Imidazo[2,1-b]thiazole 3-Me, 6-Ph, N-(furfuryl)carboxamide ~350.4 g/mol² Heteroaromatic furan may enhance DNA/RNA binding; no activity data
N-[2-(4-Chlorophenyl)ethyl]-5,6-dihydro-3-methylimidazo[2,1-b]thiazole-2-carboxamide Partially saturated imidazo-thiazole 3-Me, 5,6-dihydro, N-(4-Cl-Ph-ethyl)carboxamide 321.83 g/mol Chlorophenyl group increases metabolic stability; unknown biological relevance
3-Methyl-N-phenethyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide Imidazo[2,1-b]thiazole 3-Me, 6-Ph, N-phenethylcarboxamide ~373.5 g/mol³ Phenethyl group enhances lipophilicity; possible CNS activity

¹ Calculated based on molecular formula (C₂₀H₂₅N₄OS).
² Estimated from structural similarity.
³ Estimated from C₁₉H₁₉N₃OS.

Modifications in Analogous Compounds

  • Side-Chain Diversity : Substituents like methoxyethyl (C540-0003) or furfuryl (F0650-0060) alter solubility and target engagement .
  • Aromatic vs.

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability

  • Diethylaminoethyl Group: The target compound’s diethylaminoethyl side chain likely improves aqueous solubility compared to analogs with purely aromatic substituents (e.g., phenethyl in ) .
  • Methoxyethyl vs. Diethylaminoethyl: C540-0003 (methoxyethyl) may exhibit lower basicity but comparable solubility to the target compound .

Receptor Binding and Selectivity

  • β2-Adrenergic Receptor (β2-AR) Antagonism : Imidazo-thiadiazole derivatives () demonstrate β2-AR antagonism (up to 70% inhibition), suggesting a possible mechanism for the target compound .

Biological Activity

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and research findings.

Overview of the Compound

This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known for their diverse biological activities. The presence of the diethylaminoethyl group and the phenyl moiety contributes to its unique properties and potential therapeutic applications.

Target and Mode of Action

Imidazo[2,1-b][1,3]thiazoles typically undergo electrophilic substitution reactions due to their electron-rich nature. The biological activity can be attributed to their interactions with various biomolecules, including enzymes and receptors. This compound may exhibit:

  • Anticancer Activity : By inhibiting key enzymes involved in cell proliferation.
  • Antimicrobial Properties : Effective against various pathogens.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Anticancer Activity

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole family exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell lines such as HeLa and CEM with IC50 values in the low micromolar range. The mechanism often involves the inhibition of thymidylate synthase or other critical enzymes in nucleotide synthesis.

CompoundCell LineIC50 Value (µM)
Example AHeLa1.2
Example BCEM4.0

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of bacteria. In vitro studies have shown effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents and limited water solubility. These characteristics affect its absorption and distribution in biological systems.

Study 1: Anticancer Efficacy

In a study published in Molecules, derivatives of imidazo[2,1-b][1,3]thiazoles were evaluated for their anticancer efficacy against pancreatic ductal adenocarcinoma. The results showed that certain derivatives exhibited potent antiproliferative effects with IC50 values ranging from 5.11 to 10.8 µM .

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial potential of thiazole derivatives highlighted that compounds similar to this compound showed promising results against common bacterial strains .

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